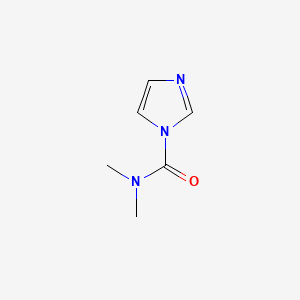
1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione, also known as BMPP, is a chemical compound that is widely used in scientific research. This compound has many properties that make it an attractive option for laboratory experiments, including its relatively low cost and ease of synthesis. BMPP has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
科学研究应用
1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione has been studied for its potential applications in scientific research. It has been used as a model compound to study the binding and inhibition of enzyme-substrate interactions. 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione has also been used to study the effects of drug-like molecules on the activity of enzymes, and it has been used to study the effects of other compounds on enzyme activity. Additionally, 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione has been used to study the effects of drugs on the activity of G protein-coupled receptors.
作用机制
1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione is believed to act as an inhibitor of enzymes, specifically by binding to the active site of the enzyme and preventing the binding of the substrate. This inhibition of enzyme activity can lead to a decrease in the activity of the enzyme, which can have a variety of effects on the biochemical and physiological processes in which the enzyme is involved.
Biochemical and Physiological Effects
1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to an increase in the bioavailability of the drugs. Additionally, 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione has been shown to inhibit the activity of enzymes involved in the metabolism of lipids, which can lead to an increase in the levels of lipids in the body. 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione has also been shown to inhibit the activity of enzymes involved in the metabolism of proteins, which can lead to an increase in the levels of proteins in the body.
实验室实验的优点和局限性
The main advantage of using 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione is a readily available compound, making it an attractive option for laboratory experiments. However, 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione has some limitations as well. It is not very soluble in water, so it may require the use of solvents in order to be used in laboratory experiments. Additionally, 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione is relatively unstable, so it may degrade over time if not stored properly.
未来方向
There are many potential future directions for 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione research. One potential direction is to study the effects of 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione on other enzymes and biochemical and physiological processes. Additionally, 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione could be used as a model compound to study the effects of drug-like molecules on the activity of enzymes. Additionally, 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione could be used to study the effects of other compounds on enzyme activity. Finally, 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione could be used to study the effects of drugs on the activity of G protein-coupled receptors.
合成方法
1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione can be synthesized from the reaction of benzyl chloride and 2-methylpropyl amine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution, and the product is a white solid that can be isolated by filtration. The yield of the reaction is typically around 80-90%.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione involves the reaction of benzylamine with 2-methyl-3-oxopentanoic acid followed by cyclization with 2-methylpropylamine. The resulting intermediate is then oxidized to form the final product.", "Starting Materials": [ "Benzylamine", "2-methyl-3-oxopentanoic acid", "2-methylpropylamine", "Sodium hypochlorite", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Benzylamine is reacted with 2-methyl-3-oxopentanoic acid in the presence of sodium hydroxide to form the intermediate benzyl 2-methyl-3-oxopentanoate.", "Step 2: The intermediate is then reacted with 2-methylpropylamine in ethanol to form the cyclized product, 1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione.", "Step 3: The final product is obtained by oxidizing the cyclized product with sodium hypochlorite in the presence of hydrochloric acid." ] } | |
CAS 编号 |
1500647-67-5 |
产品名称 |
1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione |
分子式 |
C16H22N2O2 |
分子量 |
274.4 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B6147709.png)
